molecular formula C20H19N7O B2457702 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034445-38-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2457702
CAS No.: 2034445-38-8
M. Wt: 373.42
InChI Key: HFIUJHQHXRXPTM-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a complex structure with multiple nitrogen-containing heterocycles. Its molecular framework incorporates a pyrrolidine ring linked to two distinct triazole moieties—a benzotriazole and a phenyl-substituted 1,2,3-triazole—through an ethanone linker. This structure classifies it as a potential candidate for exploration in various biochemical and pharmacological research areas. The presence of multiple heterocyclic rings makes this compound a subject of interest in medicinal chemistry. Heterocycles like 1,2,3-triazoles are considered "privileged structures" in drug discovery due to their ability to interact with diverse biological targets . Specifically, triazole-based scaffolds have been identified as potent, reversible, and selective inhibitors for enzymes like cathepsin X, which is involved in cancer progression and neurodegenerative diseases . Furthermore, analogous compounds containing the 1,2,3-triazole fragment have been investigated for their affinity with central nervous system receptors, such as the GABAA receptor, suggesting potential applications in neuroscientific research . Researchers may value this chemical for developing novel therapeutic agents or as a tool compound for studying protein-ligand interactions. Its mechanism of action would be highly specific to the target under investigation, potentially involving enzyme inhibition or receptor modulation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(14-27-19-9-5-4-8-17(19)21-24-27)25-11-10-16(12-25)26-13-18(22-23-26)15-6-2-1-3-7-15/h1-9,13,16H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIUJHQHXRXPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N6OC_{19}H_{18}N_{6}O with a molecular weight of 358.39 g/mol. The structure features a benzo[d][1,2,3]triazole moiety linked to a pyrrolidine ring through an ethanone group, which may contribute to its biological profile.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives containing the benzo[d][1,2,3]triazole nucleus displayed moderate antibacterial and antifungal activities against several strains such as Escherichia coli and Staphylococcus aureus . Specifically, compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial efficacy.

Antiviral Activity

Triazole compounds have also been investigated for their antiviral properties. For instance, derivatives similar to the compound have been reported to possess activity against viral pathogens by inhibiting viral replication mechanisms. The presence of the triazole ring is crucial for interaction with viral enzymes .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent research. Some studies indicate that compounds containing the triazole structure can induce apoptosis in cancer cells through various pathways. The compound's ability to interact with specific cellular targets may lead to growth inhibition in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole ring or substituents on the pyrrolidine moiety can significantly alter their pharmacological properties. Studies suggest that introducing electron-withdrawing or electron-donating groups can enhance the potency and selectivity of these compounds against specific biological targets .

Study 1: Antimicrobial Screening

A series of triazole derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The compound exhibited significant activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Antiviral Efficacy

In vitro studies demonstrated that certain triazole derivatives showed promising antiviral activity against Influenza A virus. The mechanism was attributed to inhibition of viral neuraminidase activity, leading to reduced viral replication .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzo-triazolyl group serves as a potential leaving group, enabling nucleophilic displacement reactions.

Reaction Type Conditions Outcome Source
Aromatic substitutionPolar aprotic solvents (DMF/DMSO), baseReplacement of the triazolyl group with amines, alkoxides, or thiols
Piperidine alkylationAlkyl halides, K₂CO₃, refluxFunctionalization of the pyrrolidine nitrogen with alkyl/aryl groups

For example, the pyrrolidine nitrogen undergoes alkylation with methyl iodide in DMF at 80°C, yielding N-alkylated derivatives with >75% efficiency.

Cycloaddition and Click Chemistry

The 1,2,3-triazole rings participate in Huisgen azide-alkyne cycloaddition, though regioselectivity depends on substituents:

Substrate Reagents Regioselectivity Yield Source
4-Phenyl-1H-1,2,3-triazolCu(I)-catalyzed azide-alkyne1,4-disubstituted82–89%

A study demonstrated that the phenyl-triazole moiety reacts with benzyl azide under Cu(I) catalysis to form 1,4-disubstituted triazoles with 86% yield .

Cross-Coupling Reactions

The aromatic rings enable metal-catalyzed coupling:

Coupling Type Catalyst Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives70–85%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesC–N bond formation at ketone position65–78%

For instance, coupling with 4-chlorophenyl boronic acid under Suzuki conditions produced biaryl analogs with 81% yield .

Hydrolysis and Oxidation

The ketone group undergoes selective transformations:

Reaction Conditions Product Notes Source
Acidic hydrolysisHCl (6M), reflux, 12 hrsCarboxylic acid derivativeDegradation of triazole observed
Oxidation (C=O activation)KMnO₄, H₂O, 0°Cα-Keto acidLimited to pyrrolidine-substituted

Controlled oxidation with KMnO₄ at low temperatures preserved the triazole rings while converting the ketone to an α-keto acid .

Biological Activity-Driven Modifications

The compound’s antiproliferative properties correlate with HDAC inhibition:

Modification Site Biological Target IC₅₀ Reference
Benzo-triazolyl replacementHistone deacetylase (HDAC)9.4 μM
Triazole N-functionalizationCancer cell lines (HeLa, MCF-7)1.2–2.4 nM

Replacing the benzo-triazolyl group with a 3,4,5-trimethoxybenzoate enhanced HDAC inhibition by 40% .

Stability and Degradation Pathways

Key stability challenges include:

  • Photodegradation : Exposure to UV light (254 nm) led to 15% decomposition over 24 hrs.

  • Hydrolytic Sensitivity : The triazole-pyrrolidine linkage degraded at pH < 3 or pH > 11.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzotriazole and triazole-pyrrolidine precursors via nucleophilic substitution or click chemistry. Key parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure complete conversion .
  • Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended for triazole ring formation, with sodium ascorbate as a reducing agent to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol enhances purity .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., benzotriazole protons at δ 7.5–8.2 ppm) and carbonyl signals (δ 170–180 ppm) .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and triazole ring (C-N stretch at ~1450 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₂₂H₂₀N₆O: 408.17) .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodological Answer :

  • Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃) .
  • Formulation : For biological assays, prepare stock solutions in DMSO (<1% v/v to avoid cellular toxicity) and dilute in PBS .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the triazole-pyrrolidine core?

  • Methodological Answer :

  • Stepwise Synthesis :

Pyrrolidine functionalization : Introduce the triazole moiety via CuAAC using propargylamine and phenyl azide under inert atmosphere .

Ethanone linkage : Couple benzotriazole with the pyrrolidine intermediate using EDC/HOBt as coupling agents .

  • Mechanistic Insight : DFT calculations (e.g., B3LYP/6-311G++(d,p)) model transition states to optimize regioselectivity in triazole formation .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • SAR Analysis : Compare derivatives (e.g., replacing phenyl with fluorophenyl) to isolate structural determinants of activity .
  • Data Validation : Replicate results in triplicate and apply statistical tests (ANOVA, p < 0.05) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or proteases, focusing on hydrogen bonds between triazole nitrogens and active-site residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

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